molecular formula C18H23ClN4O3S B2790859 Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate CAS No. 1396874-37-5

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate

Cat. No.: B2790859
CAS No.: 1396874-37-5
M. Wt: 410.92
InChI Key: IYZVXFMITZIWJQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23ClN4O3S and its molecular weight is 410.92. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps, including the formation of the benzo[d]thiazole core through cyclization reactions, followed by N-methylation and acetamide formation. This multi-step synthesis allows for functionalization that enhances biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.36Induces apoptosis via caspase activation
HepG2 (Liver)3.21Cell cycle arrest at G2/M phase
A431 (Skin)<10Inhibition of Bcl-2 protein

The compound demonstrates significant cytotoxicity, with IC50 values indicating effective growth inhibition in MCF-7 and HepG2 cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, primarily through interactions with proteins involved in cell survival pathways like Bcl-2.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antibiotic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the benzo[d]thiazole core and piperidine ring significantly influence biological activity. For instance, the presence of a chlorine atom on the benzo[d]thiazole moiety enhances anticancer activity by improving lipophilicity and facilitating cellular uptake.

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells. Results showed a marked increase in apoptosis markers such as cleaved caspase 3 and PARP, indicating effective induction of programmed cell death.
  • HepG2 Cell Line Study : Another investigation focused on HepG2 cells, revealing that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, correlating with increased expression of cyclin-dependent kinase inhibitors.

Properties

IUPAC Name

ethyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-3-26-18(25)23-9-7-12(8-10-23)20-15(24)11-22(2)17-21-16-13(19)5-4-6-14(16)27-17/h4-6,12H,3,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZVXFMITZIWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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